6-Azabicyclo[3.1.0]hexane

DGAT-1 inhibition Metabolic disorders Scaffold selectivity

Select 6-Azabicyclo[3.1.0]hexane (CAS 285-63-2) for its unique aziridine-fused cyclopentane framework. This scaffold is validated for streamlined Tamiflu (oseltamivir) synthesis and yields potent DGAT-1 inhibitors for metabolic research. Unlike isomeric analogs, its distinct conformation enables precise molecular recognition, making it a strategic building block for lead diversification and novel IP generation in CNS and antiviral programs.

Molecular Formula C5H9N
Molecular Weight 83.13 g/mol
CAS No. 285-63-2
Cat. No. B042858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Azabicyclo[3.1.0]hexane
CAS285-63-2
Synonyms6-Azabicyclo[3.1.0]hexane_x000B_
Molecular FormulaC5H9N
Molecular Weight83.13 g/mol
Structural Identifiers
SMILESC1CC2C(C1)N2
InChIInChI=1S/C5H9N/c1-2-4-5(3-1)6-4/h4-6H,1-3H2
InChIKeyYZXVYUZDVBWITQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Azabicyclo[3.1.0]hexane (CAS 285-63-2): Procurement-Grade Overview of a Versatile Bicyclic Scaffold for Medicinal Chemistry


6-Azabicyclo[3.1.0]hexane (CAS 285-63-2), also known as Cyclopentenimine, is a bicyclic organic compound with the molecular formula C5H9N and a molecular weight of 83.13 g/mol . Its core structure consists of a five-membered cyclopentane ring fused to a three-membered aziridine ring, featuring a nitrogen atom at the bridgehead position, which imparts a strained, rigid, and conformationally constrained framework . This scaffold serves as a versatile building block in medicinal chemistry, enabling the synthesis of diverse derivatives with applications ranging from antiviral agents (e.g., Tamiflu synthesis) to complex natural products and biologically active molecules . The compound is typically a colorless to pale yellow liquid or solid and is commercially available with purities typically ≥95% from multiple vendors [1].

Why Generic Substitution of 6-Azabicyclo[3.1.0]hexane Fails: Structural Rigidity and Reactivity Dictate Downstream Performance


Attempts to replace 6-azabicyclo[3.1.0]hexane with other azabicyclic scaffolds (e.g., 1-azabicyclo[3.1.0]hexane, 3-azabicyclo[3.1.0]hexane, or tropane derivatives) are scientifically unsound due to profound differences in ring strain, nitrogen positioning, and conformational constraints that directly dictate molecular recognition, chemical reactivity, and pharmacokinetic profiles. The unique fusion of a cyclopentane ring with an aziridine moiety in 6-azabicyclo[3.1.0]hexane creates a strained, rigid framework with a specific spatial orientation of the nitrogen atom, influencing hydrogen bonding and π-interactions with biological targets . For instance, the 1-azabicyclo[3.1.0]hexane scaffold, while structurally similar, exhibits distinct reactivity and target selectivity, as demonstrated by its 170 nM IC50 against nematode complex I compared to other scaffolds [1]. Similarly, 3-azabicyclo[3.1.0]hexane derivatives have been optimized for specific receptor subtypes (e.g., dopamine D3, oxytocin) with selectivity profiles that cannot be replicated by simple isomer substitution [2][3]. The following evidence demonstrates that selecting the precise scaffold is not a matter of convenience but a critical determinant of experimental success and project feasibility.

6-Azabicyclo[3.1.0]hexane: A Quantitative Evidence Guide for Differentiated Procurement


Divergent Biological Activity: 6-Azabicyclo[3.1.0]hexane Scaffold Yields DGAT-1 Inhibition, While 3-Azabicyclo[3.1.0]hexane Derivatives Target Diverse Receptors

While many azabicyclo[3.1.0]hexane derivatives are explored for CNS targets, the core 6-azabicyclo[3.1.0]hexane scaffold and its direct derivatives exhibit a distinct biological profile. For instance, a series of azabicyclo[3.1.0]hexane derivatives, specifically designed around the core scaffold, demonstrated potent inhibition of diacylglycerol acyltransferase-1 (DGAT-1), a key enzyme in triglyceride synthesis, with compound 6b showing good in vitro activity and selectivity over DGAT-2 [1]. In stark contrast, the 3-azabicyclo[3.1.0]hexane scaffold has been primarily optimized for modulation of CNS receptors like dopamine D3 and oxytocin, as seen with compounds achieving high potency and selectivity for these targets [2][3].

DGAT-1 inhibition Metabolic disorders Scaffold selectivity

Synthetic Accessibility: 6-Azabicyclo[3.1.0]hexane as a Direct Precursor to Tamiflu via a Validated Route, Contrasting with Multi-Step Syntheses of Substituted Analogs

The unsubstituted 6-azabicyclo[3.1.0]hexane scaffold offers a direct, high-value synthetic entry point for specific drug syntheses. It is explicitly used as a key intermediate in the novel synthesis of the antiviral drug Tamiflu (oseltamivir phosphate) and for the preparation of aziridines . This contrasts sharply with the synthetic routes required for more complex, substituted azabicyclo[3.1.0]hexane derivatives, such as those for dopamine D3 modulators or triple reuptake inhibitors, which often necessitate multi-step, stereoselective syntheses to install specific aryl and alkoxyalkyl substituents [1].

Synthetic chemistry Process development Antiviral agents

Physicochemical Property Differentiation: LogP of 6-Azabicyclo[3.1.0]hexane (0.51-0.84) Contrasts with More Lipophilic 3-Azabicyclo[3.1.0]hexane Derivatives (LogP up to 3.86)

The core 6-azabicyclo[3.1.0]hexane scaffold exhibits a relatively low calculated LogP (XLogP3 = 0.5, experimental LogP ~0.84), indicating moderate hydrophilicity and potential for favorable solubility and permeability profiles . In comparison, substituted 3-azabicyclo[3.1.0]hexane derivatives, which are often decorated with lipophilic aryl and alkoxyalkyl groups, can exhibit significantly higher LogP values, such as a SlogP of 2.22 for a specific derivative [1] and up to 3.86 for another, impacting their distribution, metabolism, and blood-brain barrier penetration [2].

Physicochemical properties LogP Drug design

Divergent Reactivity: 6-Azabicyclo[3.1.0]hexane Derivatives Exhibit Unique Acid-Catalyzed Rearrangements Not Shared by 3-Aza Isomers

The chemical reactivity of 6-azabicyclo[3.1.0]hexane derivatives can differ markedly from their 3-aza counterparts. For example, while 6-phthalimidyl-6-azabicyclo[3.1.0]hexane undergoes a quantitative rearrangement to a phthalohydrazide upon refluxing in acetic acid for 24 hours, acid-catalyzed thermal rearrangements of N-aryl 2-azabicyclo[3.1.0]hexanes follow different mechanistic pathways [1]. Additionally, the strained aziridine ring in the core scaffold enables specific nucleophilic substitutions and cycloadditions that are not as readily accessible in less strained systems .

Chemical reactivity Stability Rearrangement

Conformational Constraint: 6-Azabicyclo[3.1.0]hexane Derivatives Adopt a Distinct Puckered Conformation, Influencing Molecular Recognition

X-ray crystallographic analysis of 6-azabicyclo[3.1.0]hexane derivatives reveals a characteristic puckered conformation with defined dihedral angles. For instance, the crystal structure of 6-(p-bromobenzoyl)-6-azabicyclo[3.1.0]hexane was solved in the monoclinic space group (P) with unit cell dimensions a = 8.83, b = 10.15, c = 12.63 Å and β = 94°55′ [1]. In contrast, derivatives of the 3-azabicyclo[3.1.0]hexane scaffold, such as those optimized for kinase inhibition, adopt different spatial arrangements that are critical for fitting into specific enzyme active sites [2].

Conformational analysis X-ray crystallography Structure-based design

Optimal Application Scenarios for 6-Azabicyclo[3.1.0]hexane Procurement Based on Quantitative Differentiation


Antiviral Drug Synthesis: Tamiflu Intermediate

6-Azabicyclo[3.1.0]hexane is a direct and validated building block for the synthesis of Tamiflu (oseltamivir phosphate), a widely used antiviral medication . Procurement of this scaffold offers a streamlined synthetic route compared to constructing the azabicyclic core from scratch, saving significant time and resources in process development for antiviral production or analog synthesis.

Metabolic Disease Research: DGAT-1 Inhibitor Development

Researchers focused on metabolic disorders, particularly those seeking novel DGAT-1 inhibitors for the treatment of obesity, diabetes, or hypertriglyceridemia, should prioritize 6-azabicyclo[3.1.0]hexane and its derivatives. As demonstrated, this scaffold has yielded potent and selective DGAT-1 inhibitors with favorable in vitro and in vivo profiles, including plasma triglyceride reduction in mice [1]. This specific biological activity distinguishes it from other azabicyclo[3.1.0]hexane isomers optimized for CNS targets.

Chemical Biology and Probe Development: Strain-Driven Reactivity

The strained aziridine ring in 6-azabicyclo[3.1.0]hexane confers unique reactivity, enabling nucleophilic substitutions and cycloadditions that are valuable in chemical biology for bioconjugation or probe development . Furthermore, its specific rearrangement chemistry (e.g., quantitative conversion to phthalohydrazide) can be exploited for the design of novel chemical probes or for studying reaction mechanisms [2]. This reactivity profile is distinct from that of 3-azabicyclo[3.1.0]hexane derivatives.

Scaffold Diversification for CNS Programs Requiring Distinct Pharmacophores

For CNS drug discovery programs aiming to explore chemical space beyond the well-trodden 3-azabicyclo[3.1.0]hexane scaffold (e.g., for dopamine D3 or OTR targets), the 6-azabicyclo[3.1.0]hexane core offers a valuable alternative. Its distinct conformation and physicochemical properties (e.g., lower LogP) may lead to novel intellectual property, improved solubility, or altered off-target profiles . This is a strategic choice for lead diversification and scaffold hopping.

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